Ethyl 4'-cyanobiphenyl-3-carboxylate
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Description
Ethyl 4'-cyanobiphenyl-3-carboxylate is a compound that is structurally related to various ethyl cyano-carboxylate derivatives, which have been the subject of several research studies. These studies have explored the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, providing insights that could be extrapolated to understand Ethyl 4'-cyanobiphenyl-3-carboxylate.
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents that facilitate the formation of the cyano-carboxylate moiety. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of hydroxamic acids and ureas from carboxylic acids, achieving good yields without racemization under mild conditions[“]. Similarly, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized via Knoevenagel condensation, demonstrating a clean and efficient synthetic procedure[“]. These methods highlight the potential pathways that could be adapted for the synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was elucidated by X-ray structure analysis, revealing the spatial arrangement of the rings and the types of interactions stabilizing the crystal structure[“]. This information is crucial for understanding the molecular geometry and potential reactivity of Ethyl 4'-cyanobiphenyl-3-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of ethyl cyano-carboxylate derivatives has been explored through various reactions. For instance, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to react with nucleophilic reagents to form a variety of heterocyclic compounds[“]. This demonstrates the versatility of the cyano-carboxylate group in undergoing chemical transformations, which could be relevant for the reactivity of Ethyl 4'-cyanobiphenyl-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl cyano-carboxylate derivatives are influenced by their molecular structure. For example, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been studied, revealing significant biological activities[“]. The antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have also been evaluated, with some compounds showing greater activity due to phenolic substitution[“]. These studies provide a foundation for predicting the potential properties of Ethyl 4'-cyanobiphenyl-3-carboxylate.
Scientific research applications
Synthetic Methodologies
- Phosphine-catalyzed Annulation: A study detailed an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of phosphine catalysts in creating complex structures from simple precursors (Zhu, Xue-Feng et al., 2003).
Antimicrobial and Antioxidant Activities
- Lignan Conjugates Synthesis: Research on synthesizing new compounds, including ethyl cyclopropanecarboxylates, revealed significant antimicrobial and antioxidant properties, highlighting the potential of these compounds in pharmaceutical applications (Raghavendra, K. et al., 2016).
Anti-inflammatory and Antioxidant Properties
- Novel Compounds Evaluation: A series of novel ethyl thiophene-3-carboxylates were synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, indicating the promise of these compounds in therapeutic contexts (Madhavi, K. & Sreeramya, G., 2017).
Crystal and Molecular Structure Studies
- Chalcone Derivatives: The crystal and molecular structure studies of certain ethyl carboxylates were reported, providing insights into their potential as activated unsaturated systems in addition reactions (Kaur, M. et al., 2012).
Corrosion Inhibition
- Pyranopyrazole Derivatives: This study introduced new corrosion inhibitors, showcasing the application of ethyl carboxylate derivatives in industrial processes to protect metals from corrosion (Dohare, P. et al., 2017).
properties
IUPAC Name |
ethyl 3-(4-cyanophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLMOZNBQVTKCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618690 |
Source
|
Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4'-cyanobiphenyl-3-carboxylate | |
CAS RN |
131379-34-5 |
Source
|
Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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